N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound is a substituted imidazo[2,1-b][1,3]thiazole derivative featuring a carboxamide group at position 2, a 4-methoxyphenyl substituent at position 6, and a methyl group at position 2.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-17-11-16(28-3)9-10-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQRXNUAHCEJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by the presence of both imidazole and thiazole rings. Its molecular formula is with a molecular weight of 406.5 g/mol. The structure includes methoxy and dimethoxy groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-(2-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| InChI Key | OEJBYMVNUYZCDQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that compounds with imidazole and thiazole rings can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that similar compounds display significant inhibition of cancer cell lines such as A549 (lung cancer) and HCT-15 (colon cancer) at low micromolar concentrations .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Line Testing : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values below 5 µM in most cases. Notably, it was effective against colon carcinoma cells (HCT-15) and lung carcinoma cells (A549) .
- Mechanism Insights : The compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This effect was observed in fluorescence-based assays where treated cells showed a marked increase in G2/M phase population compared to controls .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds within the same chemical class:
- Broad-Spectrum Activity : Some thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. Compounds similar to this compound have been reported to exhibit significant antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound resulted in a 59% inhibition of tubulin polymerization compared to a standard drug (nocodazole), demonstrating its potential as an anticancer agent .
- Evaluation Against Colon Carcinoma : Another investigation focused on HCT-15 cells showed that the compound induced apoptosis through caspase activation pathways, further supporting its role as an anticancer therapeutic candidate .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H21N3O4S
- CAS Number : 852135-07-0
- Structural Characteristics : The compound contains an imidazo-thiazole core, which is known for various biological activities. The presence of methoxy groups enhances its solubility and potential bioactivity.
Anticancer Activity
Research indicates that compounds with imidazo-thiazole structures exhibit promising anticancer properties. Specifically:
- Mechanism of Action : These compounds are believed to inhibit key biological pathways involved in cancer cell proliferation. For instance, they may interfere with DNA synthesis or act on specific kinases involved in tumorigenesis .
- Case Studies :
- A study demonstrated that derivatives of imidazo-thiazoles showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Molecular docking studies have indicated strong binding affinities to dihydrofolate reductase, a target crucial for cancer cell growth .
Antimicrobial Activity
N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been investigated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results .
- Mechanism : The thiazole ring is known to facilitate interactions with microbial targets, potentially disrupting cellular processes essential for survival .
Diverse Biological Activities
The compound's structure suggests potential for a wide range of pharmacological effects:
- Antifungal and Antiviral Activities : Similar compounds have demonstrated antifungal properties against various pathogens and could be explored further for antiviral applications .
- Anti-inflammatory Effects : Some studies suggest that imidazo-thiazole derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Variations
Key Findings
Core Heterocycle Impact: The imidazo[2,1-b][1,3]thiazole core (target compound) differs from the thiadiazole variant in electronic properties due to sulfur positioning. Benzothiazole derivatives (e.g., EP 3 348 550A1 ) lack the fused imidazole ring, reducing conformational rigidity compared to the target compound.
Substituent Effects: 2,5-Dimethoxyphenyl (target) vs. 4-ethoxyphenyl : The dimethoxy configuration may enhance solubility and hydrogen-bonding capacity compared to the bulkier ethoxy group. Trifluoromethylphenoxy (ND-12025 ): Introduces strong electron-withdrawing effects and metabolic stability, contrasting with the target’s methoxy groups.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous imidazothiazoles, such as cyclization of thioamide intermediates (as in ) or coupling of preformed heterocycles with activated carboxamides.
- highlights condensation reactions for imidazo-thiadiazoles, suggesting alternative pathways for core formation .
Spectroscopic Characterization :
- IR spectra of similar compounds confirm tautomeric forms (e.g., thione vs. thiol in triazoles ). For the target compound, the absence of S-H bands (~2500–2600 cm⁻¹) and presence of C=O stretches (~1660–1680 cm⁻¹) would validate its structure.
Research Implications and Gaps
- Biological Activity : While imidazo[2,1-b]thiazoles are pharmacologically relevant (e.g., ND-12025’s implied anti-infective/anticancer properties ), the target compound’s specific activity remains uncharacterized in the evidence.
- Structure-Activity Relationships (SAR) : Comparative studies on substituent effects (e.g., methoxy vs. ethoxy ) could optimize potency and pharmacokinetics.
- Synthetic Scalability : and emphasize cyclization and coupling steps, but scalability and yield improvements are needed for derivatives like the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
